Trt-Lys(Fmoc)-OH

Description

BenchChem offers high-quality Trt-Lys(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trt-Lys(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

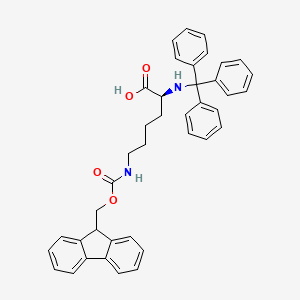

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRBORKOTDYTSJ-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Nα-Trt-Nε-Fmoc-L-lysine (Trt-Lys(Fmoc)-OH)

This guide provides a comprehensive technical overview of Trt-Lys(Fmoc)-OH, a critical building block in modern peptide science. We will delve into its chemical principles, strategic applications, and provide field-tested protocols to empower researchers in synthesizing complex peptides with high fidelity.

Strategic Importance of Trt-Lys(Fmoc)-OH in Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the ability to selectively modify specific amino acid side chains is paramount for creating sophisticated peptide architectures, such as branched peptides, antibody-drug conjugates, and fluorescently labeled probes.[1][2] Trt-Lys(Fmoc)-OH is a uniquely designed lysine derivative that offers an elegant solution for such site-specific modifications.

The core utility of this reagent lies in its "orthogonal" protecting group strategy.[1] The α-amino group (Nα) is protected by the trityl (Trt) group, which is labile to mild acidic conditions, while the ε-amino group (Nε) of the lysine side chain is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions. This arrangement is the reverse of the more common Fmoc-Lys(Boc)-OH and allows for selective deprotection and subsequent modification of the N-terminus while the side chain remains protected.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Trt-Lys(Fmoc)-OH is fundamental to its successful application.

| Property | Value | Source |

| Chemical Name | Nα-Trityl-Nε-(9-fluorenylmethoxycarbonyl)-L-lysine | [3] |

| Molecular Formula | C40H38N2O4 | [1][3] |

| Molecular Weight | 610.74 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMF, DCM, NMP, and other common organic solvents used in SPPS. | [1][4] |

Expert Handling and Storage Insights:

-

Hygroscopicity: Like many Fmoc-amino acids, Trt-Lys(Fmoc)-OH can be hygroscopic. Store it in a desiccator at 2-8°C to prevent moisture absorption, which can compromise coupling efficiency.

-

Solvent Quality: The quality of solvents, particularly N,N-dimethylformamide (DMF), is critical. Use amine-free DMF to prevent premature deprotection of the Fmoc group.[5]

The Chemistry of Protection: A Tale of Two Groups

The strategic utility of Trt-Lys(Fmoc)-OH is rooted in the distinct chemical lability of its two protecting groups.

The Nα-Trityl (Trt) Group: An Acid-Labile Guardian

The trityl group is a bulky alkyl-type protecting group that is highly sensitive to acid.[6] This high acid lability allows for its removal under very mild acidic conditions, leaving other acid-labile groups, such as tert-butyl (tBu) and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), intact.[5]

.

Caption: Mechanism of acid-catalyzed Trt deprotection.

The Nε-Fmoc Group: A Base-Labile Anchor

The Fmoc group is the cornerstone of one of the two major strategies in SPPS.[7] It is stable to acidic conditions but is readily cleaved by a β-elimination mechanism in the presence of a secondary amine, typically piperidine.[8][9]

.

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Experimental Protocols: From Resin to Purified Peptide

The following protocols are designed to be self-validating systems, incorporating checkpoints to ensure the success of each synthetic step.

Workflow Overview

.

Caption: SPPS workflow using Trt-Lys(Fmoc)-OH.

Step-by-Step Coupling of Trt-Lys(Fmoc)-OH

Due to the steric hindrance of the Trt group, choosing an appropriate coupling reagent is crucial for achieving high coupling efficiency.[1] Urionium/aminium salt-based reagents like HBTU or HATU are generally effective.[8]

Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.[5]

-

Fmoc Deprotection (if applicable): If coupling to a growing peptide chain, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).[5][10]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Activation of Trt-Lys(Fmoc)-OH:

-

In a separate vessel, dissolve Trt-Lys(Fmoc)-OH (3-4 equivalents relative to resin substitution) and an activator like HCTU (3-4 equivalents) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (6-8 equivalents).

-

Allow the activation to proceed for 5-10 minutes.

-

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitoring the Coupling:

-

Kaiser Test: Perform a Kaiser test on a small sample of resin beads.[11] A yellow/colorless result indicates a complete reaction (no free primary amines). If the beads turn blue, the coupling is incomplete and should be repeated.

-

-

Washing: Once the coupling is complete, wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents.

Selective On-Resin N-terminal (Trt) Deprotection

This step is performed when a modification of the N-terminus is desired while the peptide remains on the solid support.

Protocol:

-

Resin Preparation: Wash the peptide-resin with DCM (3 times).

-

Deprotection Cocktail: Prepare a solution of 1-5% Trifluoroacetic Acid (TFA) in DCM.[1] To prevent re-attachment of the trityl carbocation to sensitive residues like tryptophan, include a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) (2-5%).[12] A recommended cocktail is TFA/TIS/DCM (1:5:94 v/v/v).

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30-60 minutes at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

-

Washing: Wash the resin thoroughly with DCM (5 times) and DMF (5 times) to remove the cleaved Trt groups and residual acid.

-

Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF for 5-10 minutes, followed by extensive washing with DMF. The resin is now ready for N-terminal modification.

Final Cleavage and Global Deprotection

This procedure cleaves the synthesized peptide from the resin and removes any remaining side-chain protecting groups.

Protocol:

-

Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A widely used cocktail is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v).[11] The scavengers are critical to capture reactive cations generated during deprotection.

-

Cleavage Reaction: In a well-ventilated fume hood, add the cleavage cocktail to the dry resin (10-20 mL per gram of resin).[13]

-

Incubation: Stopper the flask and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[13]

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

-

Precipitation:

-

Add the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-fold excess) with stirring.

-

The peptide will precipitate as a white solid.

-

-

Purification:

-

Pellet the peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and organic impurities.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

Trt-Lys(Fmoc)-OH is an invaluable tool for the synthesis of complex peptides requiring site-specific N-terminal modification. Its unique orthogonal protection scheme, when paired with the robust protocols outlined in this guide, provides a reliable pathway for achieving high-yield, high-purity synthesis of advanced peptide constructs. A thorough understanding of the underlying chemical principles and meticulous execution of the experimental steps are the keys to unlocking the full potential of this versatile building block in peptide research and drug development.

References

- Benchchem. (n.d.). Application Notes and Protocols for Fmoc-Lys(Trt)-OH in Peptide Synthesis.

- ChemicalBook. (n.d.). Trt-Lys(Fmoc)-OH | 122832-81-9.

- ResearchGate. (2021). Fmoc solid phase peptide synthesis?.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Fmoc-Lys(Mmt)-OH.

- ResearchGate. (2025). Methods for Removing the Fmoc Group.

- Nowick, J. S., et al. (2020).

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital.CSIC.

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.

- Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Trt-Lys(Fmoc)-OH | 122832-81-9 [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. digital.csic.es [digital.csic.es]

- 8. chempep.com [chempep.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties and Application of Nα-Fmoc-Nε-Trt-L-lysine (Trt-Lys(Fmoc)-OH)

Introduction: The Strategic Importance of Trt-Lys(Fmoc)-OH in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to the success of synthesizing complex and functionally diverse peptides. Among these, Nα-(9-fluorenylmethyloxycarbonyl)-Nε-trityl-L-lysine, commonly abbreviated as Trt-Lys(Fmoc)-OH or Fmoc-Lys(Trt)-OH, stands out as a cornerstone for its unique combination of properties. This guide provides a comprehensive technical overview of Trt-Lys(Fmoc)-OH, delving into its chemical properties, strategic applications, and field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals engaged in the art and science of peptide synthesis.

The strategic utility of Trt-Lys(Fmoc)-OH lies in the orthogonal protection of the α-amino and ε-amino groups of the lysine residue. The Fmoc group, labile to basic conditions, facilitates the iterative elongation of the peptide chain, while the acid-labile trityl (Trt) group on the side chain offers a distinct advantage. The bulkiness of the Trt group can disrupt secondary structure formation during the synthesis of long or "difficult" peptide sequences, thereby improving coupling efficiencies.[1] Furthermore, the Trt group's higher sensitivity to acid compared to other protecting groups like tert-butyloxycarbonyl (Boc) allows for selective deprotection, enabling site-specific modifications of the lysine side chain.[1][2]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Trt-Lys(Fmoc)-OH is fundamental to its effective application in SPPS. These properties dictate its handling, storage, and reactivity during the synthetic process.

| Property | Value | Source(s) |

| Chemical Name | Nα-(9-fluorenylmethyloxycarbonyl)-Nε-trityl-L-lysine | [3][4] |

| Synonyms | Fmoc-Lys(Trt)-OH, N-α-Fmoc-N-ε-trityl-L-lysine | [4] |

| CAS Number | 111061-54-2 | [4][5] |

| Molecular Formula | C₄₀H₃₈N₂O₄ | [2][3] |

| Molecular Weight | 610.74 g/mol | [2][3] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in common organic solvents used in SPPS such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[2][6] | [2] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[7] | [7] |

| Purity (by HPLC) | Typically ≥98.0% | [5] |

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Trt-Lys(Fmoc)-OH is within the framework of Fmoc-based SPPS. The workflow involves a cyclical process of deprotection of the Nα-Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Workflow Overview

The following diagram illustrates the central role of Trt-Lys(Fmoc)-OH in a typical Fmoc SPPS cycle.

Caption: A simplified workflow of Fmoc-based solid-phase peptide synthesis.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for the utilization of Trt-Lys(Fmoc)-OH in manual or automated peptide synthesis.

Protocol 1: Nα-Fmoc Group Deprotection

The removal of the Fmoc protecting group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction. This process is typically achieved through treatment with a secondary amine base, most commonly piperidine.[8][9]

Mechanism Insight: The deprotection proceeds via a base-catalyzed β-elimination mechanism. A base, such as piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[8] This leads to the formation of a stabilized carbanion, which then undergoes elimination, releasing the free N-terminal amine of the peptide and dibenzofulvene (DBF).[8] The excess piperidine acts as a scavenger for the reactive DBF, preventing its deleterious reaction with the newly deprotected N-terminal amine.[8]

Step-by-Step Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[9]

-

Agitation: Agitate the resin slurry for 3-5 minutes at room temperature.[9]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution.[9]

-

Agitation: Agitate the resin slurry for an additional 15-20 minutes at room temperature.

-

Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A positive result (a deep blue color) indicates the presence of a free primary amine and successful Fmoc deprotection.[8]

Protocol 2: Coupling of Trt-Lys(Fmoc)-OH

The formation of the amide bond between the free N-terminal amine of the growing peptide chain and the carboxyl group of the incoming Trt-Lys(Fmoc)-OH is a pivotal step. The use of a coupling reagent is necessary to activate the carboxylic acid.

Mechanism Insight: Coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIPEA), activate the carboxylic acid of Trt-Lys(Fmoc)-OH by forming a highly reactive HOBt (1-hydroxybenzotriazole) active ester.[10] This active ester is then susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin, leading to the formation of the desired amide bond.[10] The use of HOBt as an additive helps to suppress racemization.[11]

Step-by-Step Procedure:

-

Pre-activation Solution: In a separate vessel, dissolve Trt-Lys(Fmoc)-OH (3-5 equivalents relative to the resin loading) and an equimolar amount of a coupling agent (e.g., HBTU) and an additive (e.g., HOBt) in DMF.

-

Base Addition: Add a non-nucleophilic base, such as DIPEA (2 equivalents relative to the amino acid), to the pre-activation solution. The solution may change color to yellow or orange, which is a common observation during the activation of certain amino acids.[12]

-

Activation Time: Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Coupling Reaction: Add the pre-activated Trt-Lys(Fmoc)-OH solution to the deprotected peptide-resin.

-

Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. The exact time may need to be optimized based on the specific sequence.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test. A negative result (the beads remain colorless or yellow) indicates the absence of free primary amines and successful coupling.

Protocol 3: Selective Deprotection of the Nε-Trt Group

A key advantage of the Trt group is its lability under mild acidic conditions, allowing for its selective removal while the peptide remains attached to the resin and other acid-labile protecting groups (like Boc) are retained.[2][13]

Mechanism Insight: The Trt group is cleaved by acidolysis. The highly stable trityl cation is formed as a leaving group. Scavengers, such as triisopropylsilane (TIS), are crucial to prevent this reactive cation from re-attaching to the peptide or causing other side reactions.[14] The appearance of a yellow or orange color in the cleavage solution is indicative of the formation of the trityl cation and can be used as a visual cue for the progress of the reaction.[14]

Step-by-Step Procedure:

-

Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM) and then dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a fresh solution of 1-5% Trifluoroacetic acid (TFA) in DCM.[2] A common starting point is 2% TFA in DCM.[14]

-

Scavenger Addition: Add a scavenger, such as triisopropylsilane (TIS) (2-5% v/v), to the cleavage cocktail.

-

Deprotection Reaction: Add the cleavage cocktail to the resin and agitate for 2-5 minutes.

-

Collection: Drain the solution into a flask containing a neutralizing agent, such as pyridine (to quench the acid).

-

Repeat: Repeat steps 4 and 5 until the yellow color of the trityl cation is no longer observed in the drained solution.

-

Washing: Wash the resin thoroughly with DCM, followed by DMF. The resin is now ready for the site-specific modification of the lysine side chain.

Protocol 4: Global Deprotection and Cleavage from the Resin

Once the peptide synthesis is complete, a strong acid cocktail is used to simultaneously cleave the peptide from the solid support and remove all remaining side-chain protecting groups, including the Trt group.

Step-by-Step Procedure:

-

Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of TFA. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v).[15]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: A Versatile Tool for Advanced Peptide Synthesis

Trt-Lys(Fmoc)-OH is an indispensable building block in the arsenal of the modern peptide chemist. Its well-defined chemical properties, coupled with the strategic advantages conferred by the acid-labile Trt protecting group, enable the synthesis of complex peptides with high fidelity. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile reagent, paving the way for advancements in drug discovery and the broader field of chemical biology.

References

-

Fmoc-Lys(Trt)-OH. (n.d.). Biorunstar. Retrieved from [Link]

-

Fmoc-Lys(Trt)-OH [111061-54-2]. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

- Methods for Removing the Fmoc Group. (1994). In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

- Safety Data Sheet Part Number: 600724 Fmoc-L-Lys(Trt). (2020). AWS.

- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2015). Organic & Biomolecular Chemistry, 13(38), 9838–9847.

-

Fmoc-Lys(Trt)-OH. (n.d.). Carbolution. Retrieved from [Link]

- Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. (2018). Scientific Reports, 8(1), 15438.

-

The Chemical Properties and Applications of Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? (2014).

-

Fmoc-Lys(Mmt)-OH. (n.d.). PubChem. Retrieved from [Link]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Amino Acid Deriv

- What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? (2018).

- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.

- The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. (2011). Molecules, 16(9), 7526–7538.

- Preparation method of Fmoc-Lys (Mtt) -OH. (2020).

- New products for peptide synthesis Novabiochem. (n.d.). Merck Millipore.

- Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM a. (n.d.).

- What solvent systems would be effective at dissolving Fmoc-lysine-OH? (2013). Reddit.

-

Fmoc-Lys-OH [105047-45-8]. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Fmoc-Lys(Mtt)-OH. (n.d.). P3 BioSystems. Retrieved from [Link]

-

111061-54-2 Fmoc-Lys(Trt)-OH. (n.d.). Watanabe Chemical Industries, Ltd. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trt-Lys(Fmoc)-OH | 122832-81-9 [chemicalbook.com]

- 4. chempep.com [chempep.com]

- 5. cy.biorunstar.com [cy.biorunstar.com]

- 6. reddit.com [reddit.com]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

A Senior Application Scientist's Guide to Trt-Lys(Fmoc)-OH: Structure, Properties, and Application in Solid-Phase Peptide Synthesis

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Nα-Fmoc-Nε-trityl-L-lysine, commonly referred to as Trt-Lys(Fmoc)-OH or Fmoc-Lys(Trt)-OH. We will delve into its core chemical attributes, its strategic role in solid-phase peptide synthesis (SPPS), and provide validated protocols for its successful implementation.

Introduction: The Strategic Importance of Trt-Lys(Fmoc)-OH in Peptide Synthesis

In the landscape of synthetic peptide chemistry, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity target molecules. Trt-Lys(Fmoc)-OH is a cornerstone building block in the Fmoc/tBu (tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[1][2] Its utility lies in the orthogonal protection of the lysine side chain's ε-amino group with a trityl (Trt) group, while the α-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1]

The trityl group's high acid lability allows for its selective removal under mild acidic conditions, which do not affect the more acid-stable, side-chain protecting groups (e.g., Boc, tBu) or the resin linkage, a critical feature for on-resin, site-specific modifications of the lysine residue.[3][4] This unique characteristic makes Trt-Lys(Fmoc)-OH an invaluable tool for the synthesis of complex peptides, including those requiring biotinylation, ubiquitination, or the attachment of fluorescent probes.[1]

Core Molecular Attributes: Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of Trt-Lys(Fmoc)-OH is fundamental to its effective application.

Chemical Structure

The structure of Trt-Lys(Fmoc)-OH comprises a lysine backbone with two critical protecting groups. The α-amino group is protected by the Fmoc group, and the ε-amino group of the side chain is protected by the bulky trityl group.

Caption: Chemical structure of Trt-Lys(Fmoc)-OH.

Physicochemical Data

The key quantitative data for Trt-Lys(Fmoc)-OH are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₃₈N₂O₄ | [5][6][7] |

| Molecular Weight | 610.74 g/mol | [1][5][8] |

| CAS Number | 111061-54-2 | [6][7][9] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMF, DCM | [1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of Trt-Lys(Fmoc)-OH into a growing peptide chain relies on a systematic and well-controlled workflow. This section outlines a validated protocol for its use in a standard Fmoc-based SPPS cycle.

The SPPS Cycle: A Conceptual Workflow

The iterative process of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The workflow for incorporating Trt-Lys(Fmoc)-OH follows the standard Fmoc-SPPS cycle.

Caption: The Fmoc-SPPS cycle for incorporating Trt-Lys(Fmoc)-OH.

Detailed Experimental Protocols

Causality: The Fmoc group is cleaved by a secondary amine, typically piperidine, through a β-elimination mechanism, exposing the free α-amino group for the subsequent coupling reaction.[10] A two-step deprotection ensures complete removal.

Protocol:

-

To the resin-bound peptide in a reaction vessel, add a solution of 20% piperidine in N,N-dimethylformamide (DMF) (v/v) (approximately 10 mL per gram of resin).[11]

-

Agitate the slurry for 3 minutes at room temperature.[10]

-

Drain the solution.

-

Repeat steps 1-3 with a fresh portion of the deprotection solution for 10-15 minutes.[11]

-

Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine.

Causality: The carboxylic acid of Trt-Lys(Fmoc)-OH is activated to form a highly reactive intermediate, which then readily reacts with the free N-terminal amine of the resin-bound peptide to form a stable amide bond.[12] HBTU is a highly efficient coupling reagent that minimizes racemization.[13][14]

Protocol:

-

In a separate vessel, dissolve 2.0 equivalents of Trt-Lys(Fmoc)-OH and 1.95 equivalents of HBTU in DMF.

-

Add 4.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and pre-activate for 1-2 minutes.[15]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.[13]

-

Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[16]

-

If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL per gram of resin).

Causality: The high acid lability of the trityl group allows for its selective removal using a dilute solution of trifluoroacetic acid (TFA) without cleaving other acid-sensitive protecting groups or the peptide from the resin.[3] The liberated trityl cation is a reactive electrophile and must be scavenged to prevent side reactions.[3]

Protocol:

-

Wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL per gram of resin).

-

Prepare a solution of 1-2% TFA and 2.5% triisopropylsilane (TIS) as a scavenger in DCM (v/v).[3][17]

-

Add the deprotection solution to the resin and agitate for 2-3 minutes. The solution will typically turn yellow or orange due to the formation of the trityl cation.[3]

-

Drain the solution.

-

Repeat steps 3 and 4 until no coloration is observed upon addition of fresh deprotection solution.

-

Wash the resin thoroughly with DCM (5 x 10 mL per gram of resin) followed by DMF (3 x 10 mL per gram of resin). The exposed ε-amino group is now available for site-specific modification.

Conclusion

Trt-Lys(Fmoc)-OH is a critical reagent for the synthesis of complex and modified peptides. Its unique combination of a base-labile α-amino protecting group and a highly acid-labile side-chain protecting group provides the orthogonality required for sophisticated synthetic strategies. A thorough understanding of its chemical properties and the rationale behind the established protocols, as detailed in this guide, will enable researchers to leverage this versatile building block to its full potential, advancing the frontiers of peptide chemistry and drug discovery.

References

-

Biorunstar. Fmoc-Lys(Trt)-OH. Available at: [Link]

-

Aapptec Peptides. Fmoc-Lys(Trt)-OH [111061-54-2]. Available at: [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

-

Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Available at: [Link]

-

AAPPTec. How to Synthesize a Peptide. Available at: [Link]

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

Carbolution. Fmoc-Lys(Trt)-OH. Available at: [Link]

-

ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. Available at: [Link]

-

Bourel, L., et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of peptide science, 6(6), 264-270. Available at: [Link]

-

ResearchGate. The deprotection of Lys(Mtt) revisited | Request PDF. Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

PubChem. Fmoc-Lys(Boc)-Asn(Trt)-OH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Trt-Lys(Fmoc)-OH | 122832-81-9 [chemicalbook.com]

- 6. chempep.com [chempep.com]

- 7. cy.biorunstar.com [cy.biorunstar.com]

- 8. FMOC-LYS(TRT)-OH | 111061-54-2 [m.chemicalbook.com]

- 9. carbolution.de [carbolution.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Nα-Fmoc-Nε-trityl-L-lysine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, applications, and provide a detailed protocol for its effective use, along with troubleshooting insights and a list of reputable suppliers.

Introduction: The Strategic Importance of Fmoc-Lys(Trt)-OH in Peptide Synthesis

In the intricate process of peptide synthesis, the precise protection of reactive amino acid side chains is paramount to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity.[1][2] Nα-Fmoc-Nε-trityl-L-lysine is a versatile amino acid derivative widely employed in peptide synthesis and drug development.[3] The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group provides a base-labile protecting group that is stable during coupling reactions but can be readily removed under mild basic conditions, typically with piperidine.

The trityl (Trt) group protecting the ε-amino group of the lysine side chain offers a significant advantage due to its acid lability. This orthogonal protection strategy allows for the selective deprotection of either the α-amino group or the side-chain amino group, enabling the synthesis of complex peptides, including branched peptides and those requiring side-chain modifications. The bulky trityl group also enhances the solubility of the growing peptide chain, which can help to mitigate aggregation issues during the synthesis of long or hydrophobic sequences.[3] Fmoc-Lys(Trt)-OH is often preferred over Fmoc-Lys(Boc)-OH in situations where side products formed during acid cleavage are a concern.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-Lys(Trt)-OH is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value |

| Synonym | N-α-Fmoc-Nε-trityl-L-lysine |

| CAS Number | 111061-54-2[5][6] |

| Molecular Formula | C40H38N2O4[5] |

| Molecular Weight | 610.8 g/mol [5] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis. |

| Storage | Store at 2-8°C to ensure long-term stability. |

Solid-Phase Peptide Synthesis (SPPS) Protocol using Fmoc-Lys(Trt)-OH

The following is a generalized protocol for the incorporation of Fmoc-Lys(Trt)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents:

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids, including Fmoc-Lys(Trt)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: e.g., N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Anhydrous diethyl ether

Experimental Workflow:

The general process for SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support.[2]

Caption: Solid-Phase Peptide Synthesis Cycle.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF followed by DCM to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Lys(Trt)-OH (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.[7]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Wash the resin thoroughly with DMF and DCM, and then dry the resin.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-4 hours to cleave the peptide from the resin and remove the trityl and other acid-labile side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance, peptide aggregation. | Increase coupling time, use a different coupling reagent (e.g., HATU), or perform a double coupling. |

| Premature Side-Chain Deprotection | Instability of the Trt group to repeated mild acid or base treatments. | Ensure the Fmoc deprotection conditions (piperidine treatment) are not overly prolonged. |

| Side Product Formation during Cleavage | Scavenger inefficiency. | Ensure the cleavage cocktail contains appropriate scavengers like TIS and water to quench reactive carbocations generated from the trityl group. |

Reputable Suppliers of Fmoc-Lys(Trt)-OH

A reliable supply of high-purity amino acid derivatives is crucial for successful peptide synthesis. The following table lists several reputable suppliers of Fmoc-Lys(Trt)-OH.

| Supplier | Website |

| ChemPep | |

| Aapptec | [Link] |

| ChemicalBook | |

| Carbolution | [Link] |

| Chem-Impex | |

| Sigma-Aldrich (Merck) | |

| MedchemExpress | |

| Tokyo Chemical Industry (TCI) |

Conclusion

Nα-Fmoc-Nε-trityl-L-lysine is an indispensable tool in the arsenal of the peptide chemist. Its unique combination of a base-labile α-amino protecting group and an acid-labile side-chain protecting group provides the orthogonality required for the synthesis of complex and modified peptides. By understanding its properties and employing optimized protocols, researchers can effectively leverage Fmoc-Lys(Trt)-OH to advance their research in drug discovery and development.

References

-

Aapptec. (n.d.). Fmoc-Lys(Trt)-OH [111061-54-2]. Retrieved from [Link]

-

Carbolution Chemicals GmbH. (n.d.). Fmoc-Lys(Trt)-OH. Retrieved from [Link]

-

Bio-protocol. (2017). Peptide Synthesis. Bio-protocol, 7(12), e2323. Retrieved from [Link]

- Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.

-

ResearchGate. (2021). Fmoc solid phase peptide synthesis? Retrieved from [Link]

Sources

solubility of Trt-Lys(Fmoc)-OH in DMF and other solvents

An In-Depth Technical Guide to the Solubility of Nα-Fmoc-Nε-Trt-L-lysine (Trt-Lys(Fmoc)-OH)

Authored by a Senior Application Scientist

Abstract

The successful execution of Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on the complete solubilization of reagents, particularly the protected amino acid building blocks. Incomplete dissolution leads directly to failed couplings, the generation of deletion sequences, and complex purifications that compromise final peptide yield and purity. Nα-Fmoc-Nε-Trt-L-lysine, a critical derivative for incorporating lysine into peptide sequences, presents unique solubility characteristics due to its bulky and hydrophobic protecting groups. This guide provides a comprehensive analysis of the solubility of Trt-Lys(Fmoc)-OH in N,N-Dimethylformamide (DMF) and other solvents relevant to peptide synthesis. We will explore the physicochemical basis for its solubility, present comparative data, offer a robust protocol for solubility determination, and provide field-proven insights to troubleshoot common dissolution challenges.

Introduction: The Physicochemical Landscape of Trt-Lys(Fmoc)-OH

Nα-Fmoc-Nε-Trt-L-lysine, hereafter referred to as Trt-Lys(Fmoc)-OH, is a cornerstone reagent in Fmoc-based SPPS. Its structure incorporates two critical protecting groups:

-

The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the alpha-amino function, essential for the iterative nature of SPPS. Its large, aromatic, and hydrophobic nature significantly influences the molecule's solubility profile.

-

The Nε-Trt (trityl) group: An acid-labile group protecting the epsilon-amino function of the lysine side chain. The three phenyl rings of the trityl group make it exceptionally bulky and hydrophobic.

The combined effect of these groups renders Trt-Lys(Fmoc)-OH a highly non-polar molecule. However, the presence of the free carboxylic acid provides a site for polarity and hydrogen bonding. This amphipathic character dictates its solubility, making the choice of solvent a critical parameter for synthetic success.[1][2] The trityl group, while bulky, is specifically chosen to improve the solubility of the protected amino acid in organic solvents compared to derivatives with smaller or no side-chain protection, such as Fmoc-Asn-OH, which has notoriously low solubility.[3] The Trt group disrupts intermolecular hydrogen bonding that can lead to aggregation, thereby enhancing solvation in appropriate media.[3][4]

Solubility in N,N-Dimethylformamide (DMF): The Industry Standard

DMF is the most widely used solvent in SPPS due to its excellent solvating power for a broad range of protected amino acids, coupling reagents, and the growing peptide-resin matrix.[5]

Causality of High Solubility in DMF: Trt-Lys(Fmoc)-OH exhibits excellent solubility in high-purity DMF. This is attributable to several factors:

-

Aprotic Polar Nature: DMF is a polar aprotic solvent. Its high dielectric constant helps to solvate the polar carboxylic acid group of the molecule.

-

Dispersion Forces: The bulky, non-polar Fmoc and Trt groups are effectively solvated through van der Waals and London dispersion forces with the methyl groups and the overall organic character of DMF.

-

Disruption of Self-Association: DMF is effective at disrupting the intermolecular hydrogen bonds and π-stacking interactions that can occur between Fmoc groups, preventing the aggregation that often leads to poor solubility.[6]

While precise quantitative values are not always published by manufacturers, Trt-Lys(Fmoc)-OH is routinely and effectively used at concentrations required for automated and manual SPPS.

Table 1: Practical Solubility and Working Concentrations of Trt-Lys(Fmoc)-OH in DMF

| Parameter | Value/Observation | Rationale & Field Notes |

| Qualitative Solubility | Highly Soluble | Dissolves readily with gentle agitation (vortexing/sonication). |

| Typical SPPS Concentration | 0.2 M - 0.5 M | This range ensures a sufficient excess of amino acid is available for efficient coupling kinetics without approaching saturation limits. |

| Observed Limit | >0.5 M | Concentrations exceeding 0.5 M are generally achievable, though not typically required for standard coupling protocols. |

| Solvent Quality | Must be high-purity, peptide synthesis grade. | DMF degrades over time to form dimethylamine, which can cause premature Fmoc-deprotection.[5] Always use freshly opened or properly stored DMF. |

Comparative Solubility in Alternative Solvents

While DMF is the default, concerns over its toxicity and environmental impact have driven research into alternative solvents.[7][8] Furthermore, specific applications or challenging sequences may benefit from other solvent systems.

Table 2: Comparative Solubility of Trt-Lys(Fmoc)-OH in Various Organic Solvents

| Solvent | Abbreviation | Type | Qualitative Solubility | Rationale & Expert Insights |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | An excellent, often superior, alternative to DMF.[5] Its higher polarity can be beneficial for solvating both the protected amino acid and the growing peptide chain, especially in cases of on-resin aggregation.[9] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble | A very strong solvent capable of dissolving most Fmoc-amino acids.[6][10] Often used as a co-solvent with DMF or other solvents to enhance the solubility of particularly difficult derivatives or during the dissolution of hydrophobic peptides.[11] |

| Dichloromethane | DCM | Non-polar | Poorly Soluble | DCM is not effective at solvating the polar carboxylic acid group and is generally a poor choice for dissolving Fmoc-amino acids for coupling reactions in Fmoc-SPPS.[5][12] |

| Tetrahydrofuran | THF | Polar Aprotic | Moderately Soluble | Can be used, but generally does not offer the same robust solvating power as DMF or NMP for a wide range of derivatives.[5][13] |

| Acetonitrile | ACN | Polar Aprotic | Sparingly Soluble | Not typically used as the primary solvent for Fmoc-amino acid dissolution due to lower solvating capacity compared to amides like DMF and NMP.[13] |

| 2-Methyltetrahydrofuran | 2-MeTHF | Ether (Greener) | Sparingly to Poorly Soluble | A greener alternative to THF, but many Fmoc-amino acids show limited solubility.[12] It is unlikely to be a primary choice for Trt-Lys(Fmoc)-OH. |

Experimental Protocol: A Self-Validating Method for Solubility Determination

This protocol provides a reliable, step-by-step method to quantitatively determine the solubility of Trt-Lys(Fmoc)-OH in a solvent of interest. The self-validating nature comes from the gravimetric analysis of a saturated solution.

Objective: To determine the saturation solubility (in mg/mL or M) of Trt-Lys(Fmoc)-OH at a defined temperature.

Materials:

-

Trt-Lys(Fmoc)-OH (high purity)

-

Solvent of interest (e.g., peptide synthesis grade DMF)

-

Analytical balance (± 0.1 mg precision)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Microcentrifuge

-

Calibrated pipettes

-

2.0 mL microcentrifuge tubes

-

Pre-weighed, clean glass vials

Methodology:

-

Preparation of a Slurry:

-

Add an excess amount of Trt-Lys(Fmoc)-OH (e.g., ~100 mg) to a 2.0 mL microcentrifuge tube. The key is to add more solid than will dissolve.

-

Using a calibrated pipette, add a precise volume of the solvent (e.g., 1.0 mL) to the tube.

-

-

Equilibration:

-

Seal the tube tightly.

-

Place the tube in a thermostatic shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the slurry for a minimum of 4 hours to ensure equilibrium is reached. A longer period (up to 24 hours) is recommended for definitive results. Causality: This step is critical to ensure the solvent is truly saturated with the solute, preventing an underestimation of solubility.

-

-

Separation of Saturated Supernatant:

-

After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet all undissolved solid.

-

Self-Validation Checkpoint: A distinct, solid pellet must be visible at the bottom of the tube. If no pellet is present, the initial amount of solute was insufficient, and the experiment must be repeated with more solid.

-

-

Gravimetric Analysis:

-

Carefully open the tube, ensuring not to disturb the pellet.

-

Using a calibrated pipette, withdraw a precise volume of the clear supernatant (e.g., 500 µL) and transfer it to a pre-weighed, labeled glass vial.

-

Record the exact mass of the empty vial and the mass of the vial plus the supernatant.

-

-

Solvent Evaporation:

-

Place the vial in a vacuum concentrator (e.g., SpeedVac) or a fume hood with a gentle stream of nitrogen to completely evaporate the solvent. Gentle heating can be applied if the solvent has a high boiling point, but care must be taken not to degrade the compound.

-

-

Calculation:

-

Once the solvent is fully evaporated, weigh the vial containing the dried Trt-Lys(Fmoc)-OH residue.

-

Mass of Solute (mg): (Mass of vial + dried residue) - (Mass of empty vial)

-

Solubility (mg/mL): Mass of Solute (mg) / Volume of supernatant transferred (mL)

-

Molar Solubility (M): (Solubility in g/L) / Molar Mass of Trt-Lys(Fmoc)-OH (610.78 g/mol )

-

Visual Workflows and Logical Diagrams

Visualizing the decision-making process and experimental flow is key to ensuring reproducibility and understanding.

Caption: Logical workflow for solvent selection for Trt-Lys(Fmoc)-OH.

Caption: Step-by-step experimental workflow for gravimetric solubility determination.

Conclusion and Best Practices

The high solubility of Trt-Lys(Fmoc)-OH in DMF and NMP is a direct consequence of its molecular structure, where the bulky, hydrophobic trityl group enhances solubility in organic media compared to other protecting groups.[3][4] While DMF remains the workhorse of SPPS, NMP serves as an equally effective, and sometimes superior, alternative. For any application, the following best practices are paramount:

-

Prioritize Purity: Always use the highest purity, peptide-synthesis grade solvents and amino acid derivatives. Impurities can drastically alter solubility and reaction outcomes.[14]

-

Employ Mechanical Assistance: Do not rely on simple inversion. Use a vortex mixer or brief sonication to expedite dissolution and break up any aggregates.[12]

-

Consider Gentle Warming: For stubborn cases, gentle warming to ~37°C can significantly increase solubility, but should be used judiciously to avoid potential degradation.[6]

-

When in Doubt, Verify: If solubility issues are unexpectedly encountered with a new batch of reagents or a new solvent, performing the quantitative solubility determination protocol described herein is a trustworthy method to validate your materials and conditions.

By understanding the chemical principles governing solubility and adhering to rigorous experimental technique, researchers can ensure the reliable and efficient incorporation of Trt-Lys(Fmoc)-OH, paving the way for successful peptide synthesis.

References

-

Ferrazzano, L., et al. (2019). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]

-

Fields, G.B. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

AAPPTec (n.d.). Fmoc-Lys(Trt)-OH [111061-54-2]. Available at: [Link]

-

Reddit User Discussion (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Reddit. Available at: [Link]

-

Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. Available at: [Link]

- Google Patents (2020). CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH.

-

Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]

-

SB-PEPTIDE (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Available at: [Link]

-

AAPPTec (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

-

Corvis, Y., et al. (2023). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. ResearchGate. Available at: [Link]

-

Biotage (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. reddit.com [reddit.com]

- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Certificate of Analysis for Trt-Lys(Fmoc)-OH

In the exacting world of peptide synthesis and drug development, the quality of raw materials is not merely a parameter—it is the bedrock upon which successful outcomes are built. Among the most crucial of these building blocks is Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, or Trt-Lys(Fmoc)-OH. Its dual-protection scheme makes it an invaluable asset in Solid-Phase Peptide Synthesis (SPPS), allowing for precise, sequential chain elongation. The assurance of its identity, purity, and stereochemical integrity is paramount, as any deviation can lead to catastrophic synthesis failures, truncated sequences, or the generation of diastereomeric impurities that are difficult and costly to remove.

This guide provides a detailed examination of the Certificate of Analysis (CofA) for Trt-Lys(Fmoc)-OH. Moving beyond a simple checklist, we will dissect the core analytical tests, explain the scientific rationale behind each experimental choice, and present the self-validating protocols that ensure the trustworthiness of the results. This document is designed for the discerning researcher, scientist, and drug development professional who understands that true quality control is a matter of rigorous, verifiable science.

Section 1: Identity and Structure Confirmation

Before assessing purity, it is imperative to confirm that the material is, unequivocally, Trt-Lys(Fmoc)-OH. A CofA for a high-quality reagent will employ a combination of spectroscopic techniques to provide an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the gold standard for structural elucidation of organic molecules. For Trt-Lys(Fmoc)-OH, ¹H NMR provides a quantitative map of all protons in the molecule, confirming the presence and connectivity of the lysine backbone, the Fmoc group, and the trityl group. The integration of proton signals serves as a primary validation of the structure.

Trustworthiness: The uniqueness of the chemical shifts and coupling constants for the molecule's specific arrangement of atoms makes the NMR spectrum a highly reliable identifier. The protocol is self-validating when the observed spectrum matches the established reference for a pure standard.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the Trt-Lys(Fmoc)-OH sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

-

Instrument Setup: Use a 400 MHz or higher NMR spectrometer. The instrument is calibrated using the residual solvent peak.

-

Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the solvent reference peak.

-

Analysis: Identify and integrate the characteristic peaks corresponding to the aromatic protons of the Fmoc and Trt groups, and the aliphatic protons of the lysine backbone.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides an exact measurement of the compound's molecular weight, offering direct confirmation of its elemental composition.[1][2] Electrospray Ionization (ESI) is a soft ionization technique ideal for molecules like Trt-Lys(Fmoc)-OH, as it minimizes fragmentation and typically shows a strong signal for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

Trustworthiness: The high accuracy of modern mass spectrometers (often to within 5 ppm) allows for the confident confirmation of the molecular formula, C₄₀H₃₈N₂O₄.[3] This precision provides a robust, self-validating check on the material's identity.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. Analysis is typically conducted in positive ion mode to detect [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Interpretation: Identify the peak corresponding to the calculated exact mass of the protonated molecule (C₄₀H₃₈N₂O₄ + H⁺ ≈ 611.29 g/mol ).

Section 2: Purity and Integrity Assessment

Purity is not a single value but a composite of several critical attributes, including chemical purity (the percentage of the desired compound) and chiral purity (the stereochemical integrity).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis for Fmoc-amino acids.[4] The method separates the main component from any synthesis-related impurities or degradation products based on differences in hydrophobicity. A UV detector is typically used, as the Fmoc group has a strong chromophore, allowing for sensitive detection.

Trustworthiness: A well-developed HPLC method provides a clear, reproducible chromatogram where purity can be calculated based on the relative area of the main peak. The protocol's validity is ensured through the use of a validated method, system suitability tests, and comparison against a reference standard. High-quality reagents should exhibit purity levels of ≥99.0%.

Experimental Protocol: RP-HPLC Purity Analysis

-

System Preparation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Equilibration: Equilibrate the column with the initial mobile phase composition.

-

-

Sample Preparation: Prepare a sample solution of Trt-Lys(Fmoc)-OH in a suitable diluent (e.g., 50:50 acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Chromatographic Run:

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Gradient: A typical gradient might run from 30% to 90% Mobile Phase B over 20 minutes.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualization: HPLC Workflow

Caption: High-level workflow for HPLC purity analysis.

Chiral Purity

Expertise & Experience: For biologically active peptides, stereochemical integrity is non-negotiable. The presence of the D-enantiomer can lead to inactive or even antagonistic peptides.[5] The control of chiral purity begins with the starting materials.[5] Chiral HPLC, using a specialized chiral stationary phase (CSP), is the most direct and accurate method for quantifying the percentage of the unwanted D-isomer.

Trustworthiness: This analysis provides a self-validating result by separating the two enantiomers into distinct peaks. The specification for the D-isomer is typically very low, often ≤0.2%, ensuring the final peptide will have high enantiomeric purity.

Experimental Protocol: Chiral HPLC

-

System Preparation:

-

Column: A suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based).

-

Mobile Phase: Typically an isocratic mixture of hexane/isopropanol with additives like TFA, optimized for enantiomeric separation.

-

-

Sample Preparation: Prepare a sample solution at a concentration of ~1 mg/mL in the mobile phase.

-

Chromatographic Run:

-

Flow Rate: As recommended for the specific CSP.

-

Detection: UV at 265 nm.

-

Analysis: Run the sample and identify the peaks for the L- and D-isomers (typically by running a standard of the D-isomer or a racemic mixture).

-

-

Data Analysis: Calculate the percentage of the D-isomer based on peak area relative to the total area of both enantiomer peaks.

Section 3: Physicochemical Properties

These tests define the physical characteristics and the presence of non-product components like water, which are critical for accurate weighing and reaction stoichiometry.

| Test | Method | Typical Specification | Rationale & Expertise |

| Appearance | Visual Inspection | White to off-white powder | Provides a simple, first-pass check for gross contamination or degradation, which often manifests as discoloration. |

| Optical Rotation | Polarimetry | Lot-specific value (e.g., [α]²⁰/D = +15.0° ± 2.0°, c=1 in DMF) | This is a bulk property measurement that confirms the chiral nature of the material.[6][7] The specific rotation is highly sensitive to the enantiomeric excess. A value within the specified range provides strong evidence that the L-enantiomer is predominant.[8][9] |

| Water Content | Karl Fischer Titration | ≤ 1.0% | Water is a non-reactive component that adds mass. Accurate knowledge of the water content is essential for calculating the precise molar quantity of the amino acid derivative for synthesis, ensuring correct stoichiometry.[10][11][12] Karl Fischer titration is a highly specific and accurate method for water determination.[13] |

Experimental Protocol: Specific Optical Rotation

-

Instrument Calibration: Calibrate the polarimeter using a blank (pure solvent).

-

Sample Preparation: Accurately prepare a solution of known concentration (c), typically 1 gram per 100 mL (c=1), in the specified solvent (e.g., DMF).

-

Measurement: Place the solution in a polarimeter cell of a known path length (l), typically 1 decimeter. Measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (Sodium D-line, 589 nm).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).

Section 4: The Complete Picture - A Model Certificate of Analysis

A comprehensive CofA integrates all these data points to provide a holistic quality assessment. The diagram below illustrates the logical flow of the quality control process, ensuring that each batch of Trt-Lys(Fmoc)-OH is subjected to a rigorous, multi-faceted evaluation before release.

Visualization: Quality Control Workflow

Caption: Overall Quality Control (QC) process for Trt-Lys(Fmoc)-OH.

Summary of a Typical CofA:

| Parameter | Method | Specification |

| Molecular Formula | - | C₄₀H₃₈N₂O₄ |

| Molecular Weight | - | 610.75 g/mol |

| Appearance | Visual | White to off-white powder |

| Identity by ¹H NMR | NMR Spectroscopy | Conforms to structure |

| Mass by ESI-MS | Mass Spectrometry | Conforms to expected mass |

| Purity by HPLC | RP-HPLC | ≥ 99.0% |

| Enantiomeric Purity | Chiral HPLC | ≤ 0.2% D-Isomer |

| Specific Optical Rotation | Polarimetry | Lot-specific (e.g., +15.0° ± 2.0°) |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

Conclusion

The Certificate of Analysis for Trt-Lys(Fmoc)-OH is more than a mere data sheet; it is a testament to the quality and reliability of a critical synthesis reagent. By employing a suite of orthogonal analytical techniques—from spectroscopy for identity to chromatography for purity—it provides a robust, self-validating system of quality assurance. For professionals in research and drug development, a thorough understanding of the methodologies and rationale presented in the CofA is indispensable for mitigating risks, ensuring reproducibility, and ultimately, achieving success in the complex endeavor of peptide synthesis.

References

- European Union Reference Laboratory for Feed Additives. (n.d.). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union.

- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

- Google Patents. (n.d.). Preparation method of Fmoc-Lys (Mtt) -OH. CN112110833A.

- Aapptec Peptides. (n.d.). Fmoc-Lys(Trt)-OH.

- Anonymous. (2023, February 6). A general method to predict optical rotations of chiral molecules from their structures. Authorea.

- National Institutes of Health. (2018, February 16). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine.

- National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.

- Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.

- ScienceOpen. (n.d.). Supporting Information.

- Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.

- AQUALAB. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals.

- Wikipedia. (n.d.). Optical rotation.

- MDPI. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides.

- Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation.

- National Institutes of Health. (2023, February 21). Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex.

- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.

- Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins.

- RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.

- Sigma-Aldrich. (n.d.). Fmoc-Lys-OH Novabiochem.

- ResearchGate. (n.d.). ¹H NMR spectra of α-Fmoc-ε-t-Boc-lysine micelles with or without.

- American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.

- ChemPep. (n.d.). Fmoc-Lys(Trt)-OH.

- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Chemistry LibreTexts. (2023, October 22). Optical Activity.

- ResearchGate. (2025, August 24). Chiral potential sensing: interface-modulated discrimination of lysine enantiomers via tryptophan-Cu/RGO ligand-exchange platforms.

- Monograph. (n.d.). Water Determination by Karl Fischer Titration.

- PMC. (n.d.). Protein Structural Analysis via Mass Spectrometry-Based Proteomics.

- Sigma-Aldrich. (n.d.). Fmoc-Lys-OH >= 98.0 HPLC.

- Universities Space Research Association. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.

- Anonymous. (n.d.). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl.

- IRIS. (n.d.). Supporting Information.

Sources

- 1. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chempep.com [chempep.com]

- 4. ajpamc.com [ajpamc.com]

- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08290J [pubs.rsc.org]

- 7. Optical rotation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hou.usra.edu [hou.usra.edu]

- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 11. Karl Fischer vs. water activity: Which is best in pharmaceuticals | AQUALAB [aqualab.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. mt.com [mt.com]

An In-Depth Technical Guide to the Trityl Protecting Group in Peptide Synthesis

Introduction: The Imperative of Orthogonality in Peptide Synthesis

The chemical synthesis of peptides, particularly through the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, is a game of selective reactivity. To construct a specific peptide sequence, reactive functional groups on the amino acid backbone (α-amino) and side chains (e.g., amines, thiols, carboxyls) must be temporarily masked or "protected".[1][2] This prevents unwanted side reactions, such as branching or polymerization, during the iterative process of amino acid coupling.[1]

The success of a complex synthesis hinges on the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1] The two dominant strategies, Boc/Bzl (acid-labile) and Fmoc/tBu (base/acid-labile), rely on this principle.[2] Within this strategic framework, the trityl (Trt) group has emerged as a uniquely versatile tool, prized for its steric bulk and distinct acid lability. This guide provides a detailed exploration of the core advantages of the trityl protecting group, offering field-proven insights for researchers in peptide chemistry and drug development.

The Trityl Group: A Structural and Chemical Overview

The trityl group is a triphenylmethyl moiety. Its defining features are its significant steric bulk and its susceptibility to cleavage under mild acidic conditions, which is a direct result of the remarkable stability of the resulting triphenylmethyl carbocation. This stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Caption: Structure of the stable trityl carbocation.

Core Advantages in Modern Peptide Synthesis

The trityl group offers several distinct advantages that make it a cornerstone of many synthetic strategies.

Tunable Acid Lability and Orthogonal Deprotection

The primary advantage of the Trt group is its unique level of acid lability. It is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the Nα-Fmoc group, yet it is readily cleaved by very mild acidic conditions that leave more robust, acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) intact.[2][3][4]

This tiered lability is the essence of its orthogonality. A researcher can selectively deprotect a Trt-protected side chain on the solid support without disturbing the tBu-protected residues or cleaving the peptide from a standard acid-sensitive resin like Wang resin. This capability is invaluable for on-resin modifications such as:

-

On-resin cyclization: Forming lactam or disulfide bridges.

-

Fluorescent labeling or biotinylation: Attaching probes to specific side chains.

-

Phosphorylation: Trityl-protected serine or threonine derivatives can be selectively deprotected for on-resin phosphorylation.[5]

Furthermore, the lability of the trityl group can be fine-tuned by adding electron-donating methoxy groups to the phenyl rings. This has given rise to a family of trityl-based protectors with a spectrum of acid sensitivities.[5]

| Protecting Group | Abbreviation | Relative Acid Lability | Typical Cleavage Condition |

| Trityl | Trt | Least Labile | 50-95% TFA in DCM |

| 4-Methyltrityl | Mtt | Intermediate | 1-5% TFA in DCM; Acetic Acid/TFE/DCM |

| 4-Methoxytrityl | Mmt | Most Labile | 1% TFA in DCM; Acetic Acid/TFE/DCM |

This data is compiled from multiple sources. Specific cleavage times and efficiencies can vary based on the peptide sequence and solvent system.[5]

Caption: Orthogonal deprotection workflow in Fmoc-SPPS.

Effective Protection of Key Amino Acid Side Chains

The steric bulk and chemical properties of the Trt group make it particularly well-suited for protecting the side chains of several problematic amino acids.[6]

-